Methyl 4-[7-fluoro-2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
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Overview
Description
Methyl 4-[7-fluoro-2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is a complex organic compound that features a unique structure combining fluorinated pyridine, chromeno-pyrrol, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[7-fluoro-2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate typically involves multiple steps, including the formation of the chromeno-pyrrol core, the introduction of the fluorinated pyridine, and the esterification with benzoic acid. Common synthetic routes may involve:
Cyclization Reactions: Formation of the chromeno-pyrrol core through cyclization reactions.
Fluorination: Introduction of the fluorine atom into the pyridine ring using reagents like N-fluorobenzenesulfonimide (NFSI).
Esterification: Reaction of the intermediate with methyl benzoate under acidic or basic conditions to form the final ester product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for cyclization and fluorination steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[7-fluoro-2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The fluorine atom in the pyridine ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its properties could be exploited in the development of new materials with specific electronic or optical characteristics.
Biological Studies: The compound can be used to study the effects of fluorinated pyridines on biological systems, potentially leading to new insights into their behavior and interactions.
Mechanism of Action
The mechanism of action of Methyl 4-[7-fluoro-2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate involves its interaction with molecular targets such as enzymes or receptors. The fluorinated pyridine moiety may enhance binding affinity and specificity, while the chromeno-pyrrol core could facilitate interactions with hydrophobic pockets in proteins. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-6-methylpyridine: A simpler fluorinated pyridine derivative with similar electronic properties.
Chromeno-pyrrol Derivatives: Compounds with similar core structures but different substituents, affecting their reactivity and applications.
Benzoate Esters: Esters of benzoic acid with various alcohols, used in different chemical and industrial applications.
Uniqueness
Methyl 4-[7-fluoro-2-(6-methylpyridin-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate is unique due to its combination of fluorinated pyridine, chromeno-pyrrol, and benzoate moieties. This unique structure imparts specific chemical and physical properties that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C25H17FN2O5 |
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Molecular Weight |
444.4 g/mol |
IUPAC Name |
methyl 4-[7-fluoro-2-(6-methylpyridin-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C25H17FN2O5/c1-13-4-3-5-19(27-13)28-21(14-6-8-15(9-7-14)25(31)32-2)20-22(29)17-12-16(26)10-11-18(17)33-23(20)24(28)30/h3-12,21H,1-2H3 |
InChI Key |
YCDMPZZJZXAJNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(C3=C(C2=O)OC4=C(C3=O)C=C(C=C4)F)C5=CC=C(C=C5)C(=O)OC |
Origin of Product |
United States |
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